molecular formula C8H13NO5 B1458606 3-Oxa-8-azabicyclo[3.2.1]octane oxalate CAS No. 1624262-35-6

3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Cat. No. B1458606
M. Wt: 203.19 g/mol
InChI Key: KQDINXPFNRAZTK-UHFFFAOYSA-N
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Description

“3-Oxa-8-azabicyclo[3.2.1]octane oxalate” is a chemical compound with the empirical formula C6H11NO . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-Oxa-8-azabicyclo[3.2.1]octane oxalate” is characterized by a seven-membered ring with one oxygen and six carbon atoms . The molecular weight is 113.158 Da .


Chemical Reactions Analysis

The chemical reactions involving “3-Oxa-8-azabicyclo[3.2.1]octane oxalate” are typically characterized by the formation of the 8-azabicyclo[3.2.1]octane architecture . For example, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Oxa-8-azabicyclo[3.2.1]octane oxalate” include a molecular weight of 149.62 g/mol . It is a solid substance . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 176.6±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural characteristics of 3-oxa-8-azabicyclo[3.2.1]octane derivatives have been extensively explored in the context of organic chemistry and drug development. For instance, studies have focused on the synthesis of oximes derived from azabicyclo octanones, revealing insights into their conformational behavior, which is crucial for understanding their reactivity and potential as building blocks in drug synthesis (Iriepa et al., 2003).

Novel Synthetic Routes

Innovative synthetic methods have been developed to produce chiral azabicyclo octane ring systems from carbohydrates, demonstrating the versatility of these compounds in synthesizing complex, biologically active molecules (Francisco, Herrera, & Suárez, 2000). Additionally, concise syntheses of bridged morpholines, utilizing 8-oxa-3-aza-bicyclo[3.2.1]octane, highlight the compound's utility in creating valuable intermediates for further chemical transformations (Zaytsev et al., 2016).

Applications in Drug Discovery

Research into the pharmacophore characteristics of 8-oxa-6-azabicyclo[3.2.1]octanes, which are integral to the structure of zoanthamine alkaloids, underscores the potential of these compounds in drug discovery and development, particularly for their anti-inflammatory and analgesic properties (Williams, Patnaik, & Cortez, 2007).

Molecular Structure and Reactivity

Studies have also delved into the molecular structure and reactivity of 3-oxa-8-azabicyclo[3.2.1]octane derivatives, elucidating their potential in synthesizing novel heterocyclic compounds with specific configurations and reactivities. For example, the synthesis of a chiral cyclic amino acid ester showcases the detailed structural elucidation of these compounds, contributing to our understanding of their stereochemical properties (Moriguchi et al., 2014).

Bridging Amino Acids for Drug Discovery

The development of bridged amino acids incorporating 3-oxa-8-azabicyclo[3.2.1]octane structures as compact modules offers a promising avenue for drug discovery. These novel scaffolds, with their rigid three-dimensional conformation, are potential candidates for optimizing the physicochemical and pharmacokinetic properties of drug candidates, demonstrating the multifaceted applications of these compounds in medicinal chemistry (Wu et al., 2016).

properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDINXPFNRAZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-8-azabicyclo[3.2.1]octane oxalate

CAS RN

1624262-35-6
Record name 3-Oxa-8-azabicyclo[3.2.1]octane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624262-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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